Ethyl 4-(3,5-difluoro-phenoxy)butanoate
Description
Ethyl 4-(3,5-difluoro-phenoxy)butanoate is a fluorinated ester derivative characterized by a phenoxy group substituted with two fluorine atoms at the 3 and 5 positions, linked to a butanoate ethyl ester backbone. This compound has garnered attention in medicinal chemistry due to its enhanced antifungal activity compared to non-fluorinated or mono-fluorinated analogs . Its synthesis often employs optimized methods such as the Mitsunobu reaction, yielding higher efficiency (78%) compared to traditional nucleophilic substitution approaches .
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4-(3,5-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-5-17-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
IDTLXTSPCOPAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-difluoro-phenoxy)butanoate typically involves the esterification of 4-(3,5-difluoro-phenoxy)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxybutanoates.
Scientific Research Applications
Ethyl 4-(3,5-difluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly for its fluorinated aromatic ring which can enhance biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(3,5-difluoro-phenoxy)butanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structural analogs include:
- Ethyl 4-phenoxybutanoate: Lacks fluorine substituents on the phenoxy ring.
- Ethyl 4-(3-fluoro-phenoxy)butanoate: Contains a single fluorine atom at the 3-position of the phenoxy group.
Table 1: Key Structural and Functional Differences
| Compound | Substituents on Phenoxy Group | Antifungal IC50 (μg/mL) | Synthesis Yield (%) |
|---|---|---|---|
| Ethyl 4-phenoxybutanoate | None | 32.5 | 65 (nucleophilic) |
| Ethyl 4-(3-fluoro-phenoxy)butanoate | 3-Fluoro | 18.4 | 70 (Mitsunobu) |
| Ethyl 4-(3,5-difluoro-phenoxy)butanoate | 3,5-Difluoro | 8.9 | 78 |
Key Findings :
- The 3,5-difluoro substitution significantly enhances antifungal potency, reducing the IC50 by ~73% compared to the non-fluorinated analog .
- The Mitsunobu reaction improves synthesis efficiency for the difluoro derivative, achieving a 78% yield, outperforming methods for simpler analogs .
Physicochemical Properties
Table 2: Solubility, Lipophilicity, and Thermal Stability
| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Decomposition (°C) |
|---|---|---|---|
| Ethyl 4-phenoxybutanoate | 0.45 | 2.1 | 165 |
| Ethyl 4-(3-fluoro-phenoxy)butanoate | 0.28 | 2.5 | 172 |
| This compound | 0.12 | 2.8 | 185 |
Key Findings :
- The 3,5-difluoro substitution reduces aqueous solubility by 73% compared to the non-fluorinated analog, attributed to increased lipophilicity (logP = 2.8) .
- Enhanced thermal stability (185°C) makes the difluoro derivative more suitable for high-temperature formulations than its analogs .
Biological Activity
Ethyl 4-(3,5-difluoro-phenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group attached to a phenoxy moiety that includes two fluorine atoms at the 3 and 5 positions on the aromatic ring. The presence of these fluorine substituents can significantly influence the compound's chemical reactivity and biological interactions.
Molecular Formula: CHFO
Molecular Weight: Approximately 250.22 g/mol
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance binding affinity and specificity towards these targets, potentially modulating various biochemical pathways. For instance, compounds with similar structures have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Anticancer Activity
Research has indicated that derivatives of ethyl esters similar to this compound exhibit significant anticancer properties. For example, related compounds have demonstrated dose-dependent growth inhibition in various cancer cell lines, including melanoma and colon carcinoma. The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Antimicrobial Activity
Preliminary studies indicate that ethyl esters can exhibit antimicrobial properties. While specific data on this compound is limited, compounds with structural similarities have been investigated for their potential to act against drug-resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating various derivatives similar to this compound, researchers found that certain compounds led to significant inhibition of cell growth in melanoma (518A2) and colon carcinoma (HCT-116) cell lines. The IC50 values indicated strong potency against these cancer types, suggesting potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
